molecular formula C9H10N2O2 B1297684 5,6-Dimethoxybenzimidazole CAS No. 72721-02-9

5,6-Dimethoxybenzimidazole

Cat. No. B1297684
CAS RN: 72721-02-9
M. Wt: 178.19 g/mol
InChI Key: BTWUUHKQHOSMIN-UHFFFAOYSA-N
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Description

5,6-Dimethoxybenzimidazole is an organic compound that contains a benzene ring fused to an imidazole ring .


Synthesis Analysis

5,6-Dimethoxybenzimidazole is synthesized from flavin mononucleotide by the enzyme 5,6-dimethylbenzimidazole synthase . In a study, 3-bromopropanenitrile, ethyl bromoacetate, and 2-bromoethan-1-amine were added to 5,6-dimethylbenzimidazole and symmetrically-connected N-heterocyclic carbenes (NHC) were synthesized. Then, the NHC precursor compounds were reacted with PdCl2 and Pd (II)-NHC complexes were obtained .


Molecular Structure Analysis

The molecular formula of 5,6-Dimethoxybenzimidazole is C9H10N2O2 . It consists of a benzene ring fused to an imidazole ring .


Chemical Reactions Analysis

The chemical reactivity of 5,6-Dimethoxybenzimidazole is attributed to the benzene and imidazole rings, enabling it to participate in various chemical reactions .


Physical And Chemical Properties Analysis

5,6-Dimethoxybenzimidazole has a molecular weight of 178.19 g/mol .

Scientific Research Applications

Cytotoxicity and Anticancer Activity

Research has demonstrated the synthesis and evaluation of compounds related to benzimidazole, highlighting their potential cytotoxic effects against cancer cell lines. For instance, derivatives of 5-(5,6-dimethoxybenzimidazol-1-yl)-3-hydroxythiophene-2-carboxylic acid have been identified as inhibitors of the protein kinase fibroblast growth factor receptor 1 (FGFR1), a target for anticancer drug development, with one compound showing an inhibitory concentration (IC50) value of 150 nM in vitro (Volynets et al., 2019)[https://consensus.app/papers/identification-protein-kinase-growth-factor-receptor-volynets/3a9458739a475b88b84fecb6ebbea797/?utm_source=chatgpt]. Similarly, novel head-to-head bisbenzimidazole compounds have been synthesized and shown to bind in the A/T minor groove region of B-DNA duplexes, exhibiting potent growth inhibition across an ovarian carcinoma cell line panel (Mann et al., 2001)[https://consensus.app/papers/class-symmetric-bisbenzimidazolebased-groovebinding-mann/002755161a95551486527256e8bd6f6f/?utm_source=chatgpt].

Biofilm Inhibition

A non-bactericidal approach to inhibiting biofilm formation in Pseudomonas aeruginosa was developed using 5,6-dimethyl-2-aminobenzimidazole (DMABI). This compound was encapsulated in thin films of a biocompatible polymer and released to inhibit biofilm formation by up to 75-90% on surfaces, demonstrating a novel method for biofilm prevention without promoting bacterial resistance (Broderick et al., 2013)[https://consensus.app/papers/surface‐mediated-release-small‐molecule-modulator-broderick/d2283d60c1ea5b158e53e6226052a5b9/?utm_source=chatgpt].

Antimicrobial and Antiprotozoal Activity

Benzimidazole derivatives have been synthesized and evaluated for their antibacterial, antiprotozoal, and antifungal activities. Some derivatives showed remarkable activity against nosocomial strains and gram-positive and gram-negative bacteria, with certain compounds exhibiting potent antiprotozoal activity (Kazimierczuk et al., 2002)[https://consensus.app/papers/synthesis-antiprotozoal-activity-nitro-kazimierczuk/f3444eaa67c75172b19f7974adfdb349/?utm_source=chatgpt].

DNA/RNA Binding and Biological Activity

Benzimidazole-based systems, including those involving 5,6-dimethoxybenzimidazole, have shown significant interaction with DNA and interference with DNA-associated processes, indicating their relevance in developing drugs targeting DNA and its processes (Bhattacharya & Chaudhuri, 2008)[https://consensus.app/papers/implications-benzimidazole-derivatives-drugs-designed-bhattacharya/a84230b283e653e1b1384974b06766d2/?utm_source=chatgpt].

Safety And Hazards

5,6-Dimethoxybenzimidazole is harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Benzimidazoles, including 5,6-Dimethoxybenzimidazole, possess a wide range of biological activities and are significantly utilized in medicines and as pesticides . They are intriguing subjects for further study due to their diverse biological activities .

properties

IUPAC Name

5,6-dimethoxy-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-12-8-3-6-7(11-5-10-6)4-9(8)13-2/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWUUHKQHOSMIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)NC=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345024
Record name 5,6-Dimethoxybenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethoxybenzimidazole

CAS RN

72721-02-9
Record name 5,6-Dimethoxybenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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